3-Nitro-4-piperidin-1-ylbenzonitrile 3-Nitro-4-piperidin-1-ylbenzonitrile
Brand Name: Vulcanchem
CAS No.: 32117-03-6
VCID: VC5115698
InChI: InChI=1S/C12H13N3O2/c13-9-10-4-5-11(12(8-10)15(16)17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
SMILES: C1CCN(CC1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Molecular Formula: C12H13N3O2
Molecular Weight: 231.255

3-Nitro-4-piperidin-1-ylbenzonitrile

CAS No.: 32117-03-6

Cat. No.: VC5115698

Molecular Formula: C12H13N3O2

Molecular Weight: 231.255

* For research use only. Not for human or veterinary use.

3-Nitro-4-piperidin-1-ylbenzonitrile - 32117-03-6

Specification

CAS No. 32117-03-6
Molecular Formula C12H13N3O2
Molecular Weight 231.255
IUPAC Name 3-nitro-4-piperidin-1-ylbenzonitrile
Standard InChI InChI=1S/C12H13N3O2/c13-9-10-4-5-11(12(8-10)15(16)17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Standard InChI Key NVYLIFFJNJWOSE-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Nitro-4-piperidin-1-ylbenzonitrile consists of a benzene ring substituted with:

  • A nitro group (-NO₂) at the 3-position

  • A piperidin-1-yl group (C₅H₁₀N) at the 4-position

  • A cyano group (-CN) at the 1-position

The piperidine ring adopts a chair conformation, minimizing steric interactions with adjacent substituents .

Key Physical Properties

PropertyValue
Molecular Weight231.25 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point402.0 ± 40.0 °C (760 mmHg)
Flash Point196.9 ± 27.3 °C
Vapour Pressure0.0 ± 0.9 mmHg (25°C)
LogP (Octanol-Water)3.57

The compound's high logP value indicates significant lipophilicity, suggesting membrane permeability in biological systems .

Synthesis and Production

Nucleophilic Aromatic Substitution

A plausible synthesis route involves reacting 4-fluoro-3-nitrobenzonitrile with piperidine in acetonitrile under reflux conditions :

Reaction Scheme:

4-Fluoro-3-nitrobenzonitrile+PiperidineRefluxCH₃CN3-Nitro-4-piperidin-1-ylbenzonitrile+HF\text{4-Fluoro-3-nitrobenzonitrile} + \text{Piperidine} \xrightarrow[\text{Reflux}]{\text{CH₃CN}} \text{3-Nitro-4-piperidin-1-ylbenzonitrile} + \text{HF}

Critical Parameters:

  • Temperature: 80–120°C

  • Solvent: Polar aprotic solvents (e.g., acetonitrile, DMF)

  • Base: Potassium carbonate or triethylamine to scavenge HF

Purification and Yield Optimization

  • Recrystallization: Ethyl acetate/hexane mixtures achieve >95% purity

  • Chromatography: Silica gel chromatography with ethyl acetate/hexane (1:4)

  • Yield: Reported yields for analogous reactions reach 78–99% under optimized conditions

Reactivity and Functional Group Transformations

Nitro Group Reductions

The nitro group undergoes catalytic hydrogenation to form 3-amino-4-piperidin-1-ylbenzonitrile:

C₁₂H₁₃N₃O₂+3H₂Pd/CC₁₂H₁₅N₃+2H₂O\text{C₁₂H₁₃N₃O₂} + 3\text{H₂} \xrightarrow{\text{Pd/C}} \text{C₁₂H₁₅N₃} + 2\text{H₂O}

This amine derivative serves as a precursor for heterocyclic drug candidates .

Nitrile Group Reactivity

  • Hydrolysis: Forms the corresponding benzamide or benzoic acid under acidic/basic conditions

  • Cycloadditions: Participates in [2+3] cycloadditions with azides to form tetrazoles

Comparative Analysis with Structural Analogs

vs. 5-Nitro-2-piperidin-1-ylbenzonitrile

Property3-Nitro-4-piperidin-1-ylbenzonitrile5-Nitro-2-piperidin-1-ylbenzonitrile
Substitution Patternmeta-nitro, para-piperidinepara-nitro, ortho-piperidine
Boiling Point402°C398°C (estimated)
LogP3.573.42

The meta-substitution in 3-nitro derivatives enhances thermal stability compared to ortho-substituted analogs .

vs. 3-Nitro-4-piperidin-1-yl-phenylamine

Replacing the nitrile group with an amine (-NH₂):

  • Solubility: Phenylamine derivative exhibits higher aqueous solubility (LogP = 2.1 vs. 3.57)

  • Reactivity: Amine group enables diazotization and coupling reactions absent in nitrile analogs

Research Directions and Applications

Pharmaceutical Intermediates

  • Antimicrobial Agents: Nitro groups enhance bacterial membrane penetration

  • Kinase Inhibitors: Piperidine moieties improve target binding affinity

Materials Science

  • Coordination Polymers: Nitrile groups act as ligands for transition metals

  • Energetic Materials: Nitro/piperidine combinations modify detonation velocities

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator